5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPICKDQOYKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651976 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005010-02-5 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine with structurally and functionally related pyridine derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.
Structural Analogues
Physicochemical Properties
NMR Data :
- 5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine : $^{13}\text{C NMR}$ (DMSO-d₆): δ 156.11 (pyridine C2), 147.63 (C5-Br), 56.44 (OCH₃) .
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Crystallographic data confirms planar pyridine ring with dihedral angles influenced by the dimethoxybenzyl group .
Thermal Stability :
- Derivatives like 5-bromo-N-(3-nitrocyclobutyl)pyridin-2-amine require stringent safety protocols due to nitro group instability .
Biological Activity
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxyethyl substituent on the pyridine ring, which enhances its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The structural features contribute to its lipophilicity, which facilitates membrane penetration and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 252.12 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds within the pyridine class often exhibit effectiveness against resistant strains, making them valuable in the development of new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This property is critical in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The compound may modulate inflammatory pathways by downregulating NF-kB signaling, leading to decreased expression of inflammatory mediators.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, indicating its potential as a lead compound for cancer therapy.
Research Findings
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) and induced cell cycle arrest at the G1 phase.
Summary of Biological Activities
| Activity Type | Description | Evidence |
|---|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains | MIC studies against S. aureus and E. coli |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Modulation of NF-kB signaling |
| Anticancer | Induces apoptosis in cancer cell lines | Inhibition of MCF-7 proliferation |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine typically involves:
- Starting from a pyridin-2-amine or related pyridine compound.
- Selective bromination at the 5-position of the pyridine ring.
- Introduction of the 2-methoxyethyl group onto the amino substituent.
This approach requires careful choice of brominating agents, solvents, and reaction conditions to optimize yield and minimize side reactions.
Bromination Step
A common method for introducing the bromine atom at the 5-position involves the reaction of a 2-aminopyridine derivative with bromine in the presence of a base and a suitable solvent.
- React 2-aminopyridine with bromine in a halogenated hydrocarbon solvent such as dichloromethane or chloroform.
- Add an inorganic base (e.g., sodium hydroxide or potassium carbonate) to facilitate the reaction.
- Control temperature to maintain mild conditions, often room temperature or slightly elevated.
- After reaction completion, treat with aqueous ammonia to neutralize excess bromine and facilitate isolation of the brominated product.
This method yields 2-amino-5-bromopyridine derivatives with reported yields ranging from 40% to 80%, depending on precise conditions and substrates.
Introduction of the 2-Methoxyethyl Group
The N-(2-methoxyethyl) substitution on the amino group can be achieved via nucleophilic substitution or reductive amination approaches.
Nucleophilic substitution approach:
- React 5-bromo-2-aminopyridine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
- Use solvents like acetonitrile or dimethylformamide to dissolve reactants.
- Employ bases such as potassium carbonate or sodium hydride to deprotonate the amine and promote substitution.
- Reaction temperatures typically range from room temperature to reflux, depending on reactivity.
- React 5-bromo-2-aminopyridine with 2-methoxyacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
- This method allows selective formation of the N-(2-methoxyethyl) amine under mild conditions.
Industrially Relevant Synthetic Route (Patent-Based Example)
A detailed synthetic route related to brominated pyridine compounds with methoxyethyl groups is described in patent CN110746345B and related literature, which, while focusing on a benzoyl pyridine derivative, provides insights applicable to this compound preparation:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Protection of phenol group with 2-methoxyethoxy methyl chloride (MEMCl) in aprotic solvent | Molar ratio 1:1.05-1.5, solvents like acetonitrile, DMF, or THF | Protects reactive hydroxyl groups |
| 2 | Reaction with trimethyl borate and catalyst (e.g., magnesium chips) to form boric acid intermediate | 60-80°C, 15-24 hours | Facilitates subsequent coupling |
| 3 | Palladium-catalyzed coupling with 2-bromopyridine | Pd(dppf)Cl2 catalyst, 30-100°C, 0.5-24 hours | Forms C-C bond between aromatic rings |
| 4 | Selective oxidation of methylene group | Oxidants like tert-butyl hydroperoxide/iodine or cerium(IV) oxide, 70-90°C, 5-10 hours | Converts benzylic position to ketone |
| 5 | Removal of MEM protecting group | Titanium tetrachloride in dichloromethane | Yields free phenol or amine |
| 6 | Reaction with 2-bromoisobutyramide and catalytic rearrangement with base (e.g., NaOH) | Ambient to elevated temperature | Final step to yield target compound |
This method emphasizes mild reaction conditions, high yield, and suitability for scale-up, avoiding hazardous reagents like n-butyllithium and extreme temperatures.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct bromination of 2-aminopyridine with bromine and base | Bromine, inorganic base, halogenated solvent | Room temperature to mild heating | Simple, moderate yield (40-80%), scalable | Handling bromine requires care; moderate selectivity |
| Nucleophilic substitution with 2-methoxyethyl halide | 5-bromo-2-aminopyridine, 2-methoxyethyl chloride/bromide, base | RT to reflux in polar aprotic solvents | Straightforward, good control over substitution | Requires pure brominated intermediate |
| Reductive amination with 2-methoxyacetaldehyde | 5-bromo-2-aminopyridine, 2-methoxyacetaldehyde, reducing agent | Mild conditions, aqueous or organic solvents | High selectivity, mild conditions | Additional purification steps may be needed |
| Multi-step palladium-catalyzed coupling and oxidation (patent route) | MEMCl, trimethyl borate, Pd catalyst, oxidants | Mild to moderate temperatures, controlled steps | High yield, industrially feasible, environmentally friendly | More complex, multiple steps |
Research Findings and Notes
- The bromination step is critical and can be optimized by choice of solvent and base to improve yield and purity.
- The use of protecting groups like MEM can enhance selectivity and prevent side reactions during multi-step syntheses.
- Palladium-catalyzed cross-coupling reactions provide a versatile route to functionalized pyridine derivatives with high atom economy.
- Avoidance of hazardous reagents (e.g., n-butyllithium) and extreme low temperatures improves safety and scalability for industrial production.
- Oxidation steps using tert-butyl hydroperoxide or cerium(IV) oxide allow selective functional group transformations under mild conditions.
Summary Table of Key Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | 2-aminopyridine, Br2, NaOH, CH2Cl2 | RT | 1-3 h | 40-80% | Control of bromine addition crucial |
| N-alkylation | 5-bromo-2-aminopyridine, 2-methoxyethyl chloride, K2CO3, DMF | 50-80°C | 4-12 h | 70-90% | Polar aprotic solvent preferred |
| Reductive amination | 5-bromo-2-aminopyridine, 2-methoxyacetaldehyde, NaBH3CN | RT | 2-6 h | 80-95% | Mild, selective |
| Pd-catalyzed coupling | Boronic acid intermediate, 2-bromopyridine, Pd(dppf)Cl2 | 70-80°C | 6 h | >85% | Industrially scalable |
| Oxidation | t-BuOOH/I2 or CeO2 | 70-90°C | 5-10 h | >80% | Selective methylene oxidation |
Q & A
Q. What are common synthetic routes for 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine?
The synthesis typically involves two key steps:
- Bromination : Introduction of bromine at the 5-position of pyridin-2-amine derivatives. For example, 5-bromo-2-aminopyridine can be prepared via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under acidic conditions .
- N-Alkylation : Reaction of 5-bromo-pyridin-2-amine with 2-methoxyethyl bromide. This step often employs a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at reflux temperatures (~100–120°C) to facilitate nucleophilic substitution .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for the pyridine ring protons (δ 6.8–8.5 ppm), methoxyethyl group (δ 3.2–3.5 ppm for OCH₂CH₂OCH₃), and amine protons (δ 4.0–5.0 ppm, if not deuterated) .
- ¹³C NMR : Signals for the brominated pyridine carbons (~140–150 ppm), methoxy carbons (~55 ppm), and methylene groups (~60–70 ppm) .
- X-ray Crystallography : Resolves regiochemistry and confirms bond angles/distances, especially for novel derivatives .
Q. How does the bromine substituent influence reactivity in substitution reactions?
The bromine atom at the 5-position acts as a leaving group in nucleophilic aromatic substitution (SNAr). Key factors:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Copper(I) iodide or palladium catalysts enable coupling reactions (e.g., Buchwald-Hartwig amination) .
- Temperature : Reactions often require heating (80–120°C) to overcome activation energy .
Example : Substitution with amines yields 5-amino derivatives, useful in drug discovery .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives?
- AI-Driven Retrosynthesis : Tools like ICReDD integrate quantum chemical calculations and machine learning to predict viable reaction pathways. For example, evaluating the feasibility of Suzuki-Miyaura coupling at the 5-position using boronates .
- Reaction Pathway Analysis : Transition-state modeling identifies energy barriers for regioselective functionalization (e.g., meta vs. para substitution) .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), concentrations (µM vs. nM), or incubation times .
- Structural Analogues : Compare activity of 5-bromo derivatives with 5-chloro or 5-fluoro variants to assess halogen effects .
- Metabolic Stability : Use LC-MS to evaluate in vitro half-life in liver microsomes, which may explain inconsistent in vivo results .
Recommendation : Standardize assays using guidelines like OECD 423 for toxicity studies .
Q. What strategies improve regioselective functionalization of the pyridine ring?
- Directed Metalation : Use directing groups (e.g., -NH₂) to position lithium or magnesium reagents at specific sites. For example, LDA (lithium diisopropylamide) directs functionalization to the 3-position .
- Protecting Groups : Temporarily block the 2-methoxyethyl amine with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during bromination .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Stille coupling) selectively modify the 5-bromo position while preserving the amine group .
Q. How to analyze the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the methoxyethyl group and π-π stacking with the pyridine ring .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time interaction kinetics .
- Mutagenesis Studies : Replace key residues (e.g., Asp86 in a kinase active site) to validate binding hypotheses .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Yield Optimization : Replace batch reactors with continuous flow systems to improve heat/mass transfer and reduce side products .
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% for genotoxic agents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
